molecular formula C16H22N2O4 B2622769 1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid CAS No. 2177264-07-0

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid

Cat. No. B2622769
CAS RN: 2177264-07-0
M. Wt: 306.362
InChI Key: KTMWARWOMZWWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid is a chemical compound commonly referred to as Boc-3-Pyr-OH. This compound is a derivative of pyrrolidine and has gained significant attention in scientific research due to its potential for use in drug development. In

Mechanism of Action

The mechanism of action of Boc-3-Pyr-OH is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Boc-3-Pyr-OH has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Boc-3-Pyr-OH has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, Boc-3-Pyr-OH has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-3-Pyr-OH in lab experiments is its potential for use in drug development. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. However, one limitation of using Boc-3-Pyr-OH is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Boc-3-Pyr-OH. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of Boc-3-Pyr-OH and its potential use in drug development. Other areas of interest include investigating the potential use of Boc-3-Pyr-OH in combination with other drugs and exploring its potential use in treating other diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, Boc-3-Pyr-OH is a promising compound with potential applications in drug development. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. While there are still many unanswered questions regarding the mechanism of action of Boc-3-Pyr-OH, further research in this area may lead to the development of new and effective treatments for a range of diseases.

Synthesis Methods

The synthesis of Boc-3-Pyr-OH involves the reaction of tert-butyl carbamate with 3-phenylamino pyrrolidine-3-carboxylic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is purified through column chromatography to obtain pure Boc-3-Pyr-OH.

Scientific Research Applications

Boc-3-Pyr-OH has been extensively studied for its potential use in drug development. It has been found to have anti-tumor activity and has been investigated for its potential use in cancer treatment. Additionally, Boc-3-Pyr-OH has been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-9-16(11-18,13(19)20)17-12-7-5-4-6-8-12/h4-8,17H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMWARWOMZWWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.